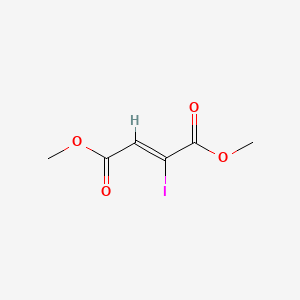

dimethyl (Z)-2-iodobut-2-enedioate

Overview

Description

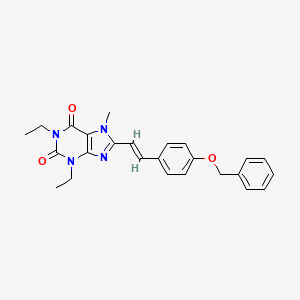

Dimethyl (Z)-2-iodobut-2-enedioate, also known as dimethyl (Z)-2-iodobutenedioate, is a chemical compound with the molecular formula C7H9IO4. It is a pale yellow solid that is primarily used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.

Mechanism of Action

The mechanism of action of dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound is known to react with nucleophiles, such as amines and alcohols, to form stable adducts. The resulting adducts can be further modified to yield a variety of products.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate. However, it is known to be a potent inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to have antimicrobial properties against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate in laboratory experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is stable under a wide range of conditions, making it a versatile reagent for organic synthesis.

One of the limitations of using dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate is its toxicity. This compound is classified as a hazardous material and must be handled with care. It can cause skin and eye irritation, and inhalation can lead to respiratory problems. Therefore, proper safety precautions must be taken when working with this compound.

Future Directions

There are several future directions for research involving dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate. One area of interest is the development of new synthetic methods for this compound. Researchers are also investigating its potential as a catalyst for organic reactions. Additionally, there is ongoing research into the antimicrobial properties of this compound and its potential use as an antibacterial agent.

Conclusion:

In conclusion, dimethyl (Z)-2-iodobut-2-enedioate (Z)-2-iodobut-2-enedioate is a chemical compound with various applications in scientific research. It is synthesized using a specific method and has unique properties that make it a valuable reagent in organic synthesis. While there is limited information available on its biochemical and physiological effects, researchers are investigating its potential in several areas, including the development of new synthetic methods and its use as an antimicrobial agent.

Scientific Research Applications

Dimethyl (Z)-2-iodobut-2-enedioate has various applications in scientific research. It is primarily used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. This compound is also used in the synthesis of natural products and pharmaceuticals. Additionally, it is used in the preparation of polymers, resins, and adhesives.

properties

IUPAC Name |

dimethyl (Z)-2-iodobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRPPYYGGNCEQ-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl (Z)-2-iodobut-2-enedioate | |

CAS RN |

1600-35-7 | |

| Record name | 2-Butenedioic acid, 2-iodo-, dimethyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B1652650.png)

![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)

![3-{3-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]propanamido}butanoic acid](/img/structure/B1652671.png)